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Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzoic acid

Cat. No.: B1296273

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-methylbenzoic acid,
a key organic intermediate with the chemical formula C9H1003. The document details its
molecular structure, physicochemical properties, a detailed synthesis protocol, and predicted
spectral data for identification and characterization. While its primary established role is in the
synthesis of the agricultural fungicide metrafenone, this guide also explores its potential,
though currently uninvestigated, relevance in drug development by drawing parallels with
structurally similar compounds. The mechanism of action of its key derivative, metrafenone, is
also elucidated, providing context for its biological activity.

Molecular Structure and Chemical Identity

2-Methoxy-6-methylbenzoic acid is an aromatic carboxylic acid. The benzene ring is
substituted with a carboxyl group, a methoxy group at the ortho position, and a methyl group at
the other ortho position. This substitution pattern significantly influences the molecule's
chemical reactivity and physical properties.

Molecular Formula: C9H1003

Molecular Weight: 166.17 g/mol

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1296273?utm_src=pdf-interest
https://www.benchchem.com/product/b1296273?utm_src=pdf-body
https://www.benchchem.com/product/b1296273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

IUPAC Name: 2-Methoxy-6-methylbenzoic acid
CAS Number: 6161-65-5
Chemical Structure:

Caption: 2D structure of 2-Methoxy-6-methylbenzoic acid.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Weight 166.17 g/mol [1]
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Melting Point )
literature
- ) Not available in searched
Boiling Point )
literature
Not available in searched
pKa :
literature
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Experimental Protocols: Synthesis

A detailed protocol for the synthesis of 2-Methoxy-6-methylbenzoic acid has been described
in the patent literature, starting from 2-methyl-6-nitrobenzoic acid. The process involves a four-
step reaction sequence.

Synthesis Workflow
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Caption: Synthetic pathway for 2-Methoxy-6-methylbenzoic acid.
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Detailed Synthesis Protocol

This protocol is adapted from patent literature and describes a laboratory-scale synthesis.
Step 1: Reduction of 2-Methyl-6-nitrobenzoic acid

o Materials: 2-methyl-6-nitrobenzoic acid, Methanol, Palladium on carbon (Pd/C) catalyst,
Hydrogen gas.

e Procedure:

[¢]

In a hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.
o Carefully add a catalytic amount of 10% Pd/C.
o Seal the vessel and purge with nitrogen, followed by hydrogen gas.

o Pressurize the vessel with hydrogen (typically 2-4 bar) and stir the mixture vigorously at
room temperature.

o Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC) until the starting material is consumed.

o Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

o Evaporate the methanol under reduced pressure to obtain crude 2-amino-6-methylbenzoic
acid.

Step 2 & 3: Diazotization and Hydrolysis
o Materials: 2-amino-6-methylbenzoic acid, Sulfuric acid, Sodium nitrite, Water.
e Procedure:
o Prepare a dilute solution of sulfuric acid in water and cool it to 0-5 °C in an ice-salt bath.

o Slowly add the crude 2-amino-6-methylbenzoic acid to the cold acid solution with
continuous stirring.
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o Prepare a cold (0-5 °C) aqueous solution of sodium nitrite.

o Add the sodium nitrite solution dropwise to the amine suspension, maintaining the
temperature between 0-5 °C to form the diazonium salt.

o After the addition is complete, continue stirring for 30 minutes.

o Slowly heat the reaction mixture to induce hydrolysis of the diazonium salt, which will
evolve nitrogen gas.

o Cool the reaction mixture and extract the product, 2-hydroxy-6-methylbenzoic acid, with a
suitable organic solvent (e.g., ethyl acetate).

o Dry the organic extracts and evaporate the solvent.
Step 4: Methylation
e Materials: 2-hydroxy-6-methylbenzoic acid, Dimethyl sulfate, Sodium hydroxide, Water.
e Procedure:

o Dissolve the crude 2-hydroxy-6-methylbenzoic acid in an aqueous solution of sodium
hydroxide.

o Cool the mixture and add dimethyl sulfate dropwise while stirring vigorously. Maintain the
temperature and pH of the reaction mixture.

o After the addition, continue stirring until the reaction is complete (monitor by TLC or
HPLC).

o Acidify the reaction mixture with a mineral acid (e.g., HCI) to precipitate the product.

o Filter the precipitate, wash with cold water, and dry to yield crude 2-Methoxy-6-
methylbenzoic acid.

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1296273?utm_src=pdf-body
https://www.benchchem.com/product/b1296273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Spectroscopic Data (Predicted)

Disclaimer: Experimental spectroscopic data for 2-Methoxy-6-methylbenzoic acid is not

readily available in the public domain. The following data is predicted based on the analysis of

its chemical structure and comparison with structurally similar compounds.

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~10-12 Broad Singlet 1H -COOH
~6.8-7.4 Multiplet 3H Aromatic protons
~3.9 Singlet 3H -OCHs
~2.4 Singlet 3H -CHs

. i 13
Chemical Shift (0, ppm) Assignment

~170 C=0 (Carboxylic acid)
~158 C-OCHs

~138 C-CHs

~130 Aromatic CH

~128 Aromatic C-COOH
~125 Aromatic CH

~110 Aromatic CH

~56 -OCHs

~20 -CHs

Table 4: Predicted IR Absorption Bands

© 2025 BenchChem. All rights reserved.

6/9 Tech Support


https://www.benchchem.com/product/b1296273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Functional Group
2500-3300 (broad) O-H stretch (Carboxylic acid)
2950-2850 C-H stretch (Aliphatic)

~1700 C=0 stretch (Carboxylic acid)
~1600, ~1470 C=C stretch (Aromatic)
~1250 C-O stretch (Aryl ether)

ble 5: licted .

mlz Proposed Fragment
166 [M]* (Molecular ion)
151 [M - CHs]*

148 [M - H20]*

135 [M - OCHs]*

121 [M - COOHJ*

91 [C7H7]* (Tropylium ion)

Biological Activity and Mechanism of Action
Role as a Fungicide Precursor

The primary and well-documented biological relevance of 2-Methoxy-6-methylbenzoic acid is
its role as a key intermediate in the synthesis of the fungicide metrafenone. Metrafenone is
highly effective against powdery mildew on crops like cereals and grapes.

Mechanism of Action of Metrafenone

Metrafenone exhibits a uniqgue mode of action by targeting the fungal cytoskeleton. Specifically,
it disrupts the organization of the actin cytoskeleton. This disruption interferes with several
crucial cellular processes in the fungus, including:
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« Hyphal morphogenesis and polarized growth.
« Establishment and maintenance of cell polarity.
» Apical vesicle transport.

The disorganization of the actin cytoskeleton leads to abnormal hyphal branching, swelling,
and ultimately, the cessation of fungal growth and development.

Metrafenone

Disruption of Actin Organization

Fungal Growth Arrest
and Cell Death

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-6-
methylbenzoic Acid (CO9H1003)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296273#2-methoxy-6-methylbenzoic-acid-
molecular-structure-and-formula-c9h1003]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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